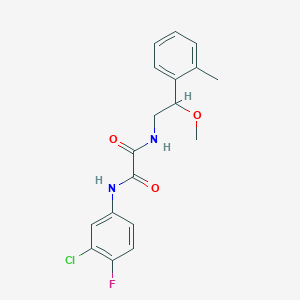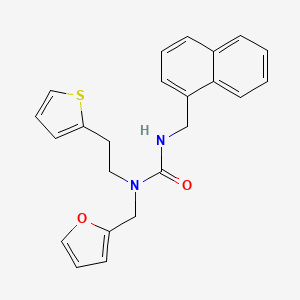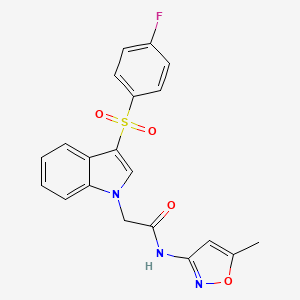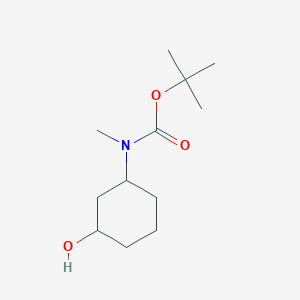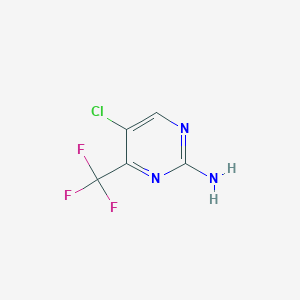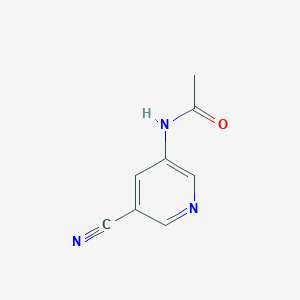
1-(3-methoxyphenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of urea derivatives has been a topic of interest due to their potential biological activities. In the first paper, the synthesis of 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea is described, which shares a similar structural motif to the compound of interest. The synthesis involved the use of NMR, ESI-MS, and X-ray diffraction to characterize the structure, indicating a methodological approach that could be applicable to the synthesis of 1-(3-methoxyphenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea . Another paper reports the synthesis of 1,3-disubstituted ureas with pyrazole and adamantane fragments, achieved under mild conditions with high yields, suggesting that similar conditions might be used for synthesizing the compound . Additionally, the synthesis of N-substituted-phenyl-N'-(1-methyl-3-ethyl-4-chloro-5-pyrazole-formyl)ureas is reported, which involves the reaction of pyrazole formic acid with substituted aniline, a method that could potentially be adapted for the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. The first paper provides detailed information on the crystal structure of a related compound, which could give insights into the possible conformation and interactions of 1-(3-methoxyphenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea. The reported compound crystallizes in the monoclinic space group, and the molecular interactions within the crystal lattice are well-defined . This information could be used to predict the molecular structure and potential binding conformations of the compound of interest.
Chemical Reactions Analysis
The papers do not directly report on the chemical reactions of 1-(3-methoxyphenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea. However, the reported synthesis and properties of related urea derivatives suggest that the compound could undergo similar reactions, such as interactions with proteins or enzymes, as indicated by the docking study in the first paper . The inhibitory activity of the synthesized compounds in the second paper also suggests potential reactivity that could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structure. The first paper reports the crystallographic data and density of a related compound, which could be used to infer some of the physical properties of 1-(3-methoxyphenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea . The solubility of the compounds in the second paper is also reported, which is an important physical property that could be relevant for the solubility of the compound of interest in various solvents . The analysis of 3-methoxy-4-hydroxyphenylglycol in the fourth paper, although not directly related, involves a methoxyphenyl group, which is a part of the compound of interest, and thus the methods described could potentially be adapted for analyzing its physical and chemical properties .
特性
IUPAC Name |
1-(3-methoxyphenyl)-3-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O2/c1-23-11-4-2-3-10(9-11)19-13(22)18-6-8-21-7-5-12(20-21)14(15,16)17/h2-5,7,9H,6,8H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMCHVHXMLXBOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCCN2C=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

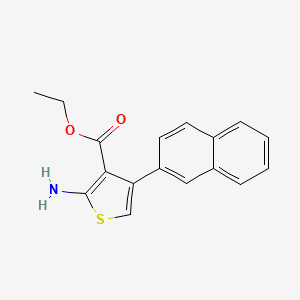
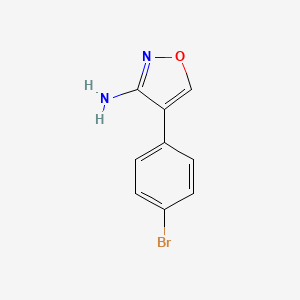
![1-(4-fluorophenyl)-5-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3001153.png)
![2-[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B3001154.png)


![N-(4-cyanooxan-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3001160.png)
